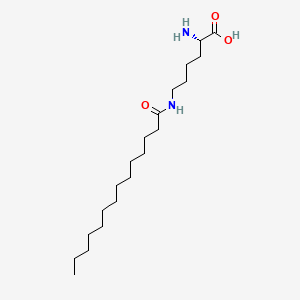

N6-(1-Oxotetradecyl)-L-lysine

Description

Properties

CAS No. |

62471-07-2 |

|---|---|

Molecular Formula |

C20H40N2O3 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(2S)-2-amino-6-(tetradecanoylamino)hexanoic acid |

InChI |

InChI=1S/C20H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(23)22-17-14-13-15-18(21)20(24)25/h18H,2-17,21H2,1H3,(H,22,23)(H,24,25)/t18-/m0/s1 |

InChI Key |

XTLFOGNEQSPWGW-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes for N6-(1-Oxotetradecyl)-L-lysine

The synthesis of this compound requires precise control over the reactivity of the two amino groups present in the lysine (B10760008) molecule. The α-amino group at the chiral center and the ε-amino group at the terminus of the side chain exhibit different nucleophilicities, a property that can be exploited for selective acylation.

Regioselective Acylation Techniques

Achieving regioselectivity, the preferential reaction at one functional group over another, is paramount in the synthesis of this compound. One common strategy involves the use of copper(II) salts. The α-amino and carboxyl groups of lysine can form a bidentate complex with a copper(II) ion, effectively masking the α-amino group. researchgate.net This leaves the ε-amino group free to react with an activated form of myristic acid, such as myristoyl chloride or a succinimidyl ester of myristic acid, leading to the desired N6-acylated product. google.com The reaction of succinimidyl esters of carboxylic acids with an unprotected diamino acid preferentially occurs at the side chain or terminal amino group. google.com Another approach relies on pH control. By carefully adjusting the pH of the reaction medium, it is possible to protonate the more basic α-amino group selectively, thereby reducing its nucleophilicity and directing the acylation to the ε-amino group.

Enzymatic methods using lipases, such as Candida antarctica lipase (B570770) B (CALB), have also shown promise in achieving regioselective acylation of various molecules, suggesting a potential green chemistry approach for the synthesis of N6-acylated lysines. rsc.org

Utilization of Protective Groups in Lysine Functionalization (e.g., Fmoc, Boc)

Orthogonal protecting group strategies are a cornerstone of modern peptide and amino acid chemistry, enabling the selective modification of specific functional groups. In the context of this compound synthesis, protecting groups are instrumental in ensuring that the myristoyl group is exclusively attached to the N6-amino group.

The most commonly used protecting groups for the α-amino group of lysine are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. peptide.com The Fmoc group is base-labile, typically removed by piperidine, while the Boc group is acid-labile, cleaved by acids like trifluoroacetic acid (TFA). peptide.compeptide.com

The synthesis would typically proceed as follows:

The α-amino group of L-lysine is first protected with either an Fmoc or Boc group.

The free ε-amino group is then acylated with myristic acid using a suitable coupling agent.

Finally, the α-amino protecting group is removed under its specific cleavage conditions to yield this compound.

| Protecting Group | Full Name | Cleavage Condition | Common Use in Lysine Synthesis |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Protection of the α-amino group. peptide.com |

| Boc | tert-Butyloxycarbonyl | Acid (e.g., Trifluoroacetic Acid) | Protection of the α-amino or ε-amino group. peptide.com |

| Cbz (Z) | Carbobenzyloxy | Catalytic Hydrogenolysis | Protection of the ε-amino group. chemicalbook.com |

Solid-Phase and Solution-Phase Synthetic Approaches

Both solid-phase and solution-phase synthesis methodologies are employed for preparing this compound and its derivatives.

Solution-Phase Synthesis offers the advantage of being highly scalable, making it suitable for producing large quantities of the compound. mdpi.com Reactions are carried out in a homogenous solution, and purification is typically performed after each step by crystallization or chromatography. researchgate.net While potentially more labor-intensive due to the need for intermediate purification, it allows for greater flexibility in reaction conditions and monitoring. ekb.eg

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique, particularly when incorporating N6-myristoyl-L-lysine into a peptide chain. d-nb.info In this method, the amino acid or peptide is anchored to a solid support (resin), and reagents are added in solution. mdpi.com Excess reagents and by-products are simply washed away, eliminating the need for purification until the final cleavage from the resin. d-nb.info This approach can be automated, significantly accelerating the synthesis of complex molecules. nii.ac.jp For the synthesis of lipidated peptides, a pre-formed N6-acylated lysine building block, such as Fmoc-Lys(Myr)-OH, can be incorporated directly into the peptide sequence during SPPS. researchgate.netresearchgate.net Alternatively, a lysine residue with an orthogonally protected side chain, like Fmoc-Lys(Dde)-OH, can be introduced, followed by selective deprotection and on-resin acylation with myristic acid. d-nb.info

| Synthetic Approach | Advantages | Disadvantages |

| Solution-Phase | Scalable, greater flexibility in reaction conditions. mdpi.com | More labor-intensive due to intermediate purifications. |

| Solid-Phase | Amenable to automation, simplified purification. d-nb.infonii.ac.jp | Can be less scalable than solution-phase for single molecules. |

Synthesis of this compound Analogs and Probes

To investigate the biological roles and mechanisms of action of this compound, researchers often require specialized analogs and probes. These derivatives incorporate isotopic labels for tracing or reporter tags for visualization.

Isotopic Labeling for Mechanistic Tracing

Isotopic labeling is a crucial tool for tracking the metabolic fate of molecules and for use in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the this compound structure.

For example, using ¹³C- or ¹⁵N-labeled L-lysine as a starting material in the synthetic routes described above will result in a correspondingly labeled final product. pnas.orgnih.gov Similarly, isotopically labeled myristic acid can be used for the acylation step. These labeled compounds are invaluable in quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where cells are grown in media containing "heavy" or "light" amino acids to compare protein abundance under different conditions. frontiersin.orgacs.org In vivo labeling experiments using L-[U-¹⁴C]lysine and [ε-¹⁵N]lysine have been used to show that exogenous lysine is a precursor for intracellular N6-derivatized lysine. nih.gov

Incorporation of Reporter Tags for Visualization Studies

To visualize the localization and dynamics of this compound or proteins containing this modification within cells, reporter tags such as fluorescent dyes or affinity tags (like biotin) are attached.

The synthesis of these probes often involves modifying the myristic acid moiety or the lysine backbone. A common strategy is to use a myristic acid analog that contains a "clickable" functional group, such as an alkyne or an azide (B81097). nih.gov This modified fatty acid is then used to acylate lysine. The resulting N6-(alkynyl-myristoyl)-L-lysine can then be reacted with a fluorescent dye or biotin (B1667282) molecule containing a complementary azide or alkyne group, respectively, via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govresearchgate.net This bioorthogonal chemistry allows the reporter tag to be attached in a biological system without interfering with native cellular processes. nih.gov

Alternatively, fluorescent dyes can be directly coupled to the lysine molecule, often at the α-amino group, after the N6-acylation step. A variety of fluorescent probes are available for this purpose, such as fluorescein (B123965) and rhodamine derivatives. nih.govformulationbio.com

| Reporter Tag | Full Name | Excitation (nm) | Emission (nm) | Attachment Strategy |

| FITC | Fluorescein isothiocyanate | ~490 | ~520 | Direct labeling of amino groups. formulationbio.com |

| TAMRA | Carboxytetramethylrhodamine | ~543 | ~572 | Direct labeling of amino groups. formulationbio.com |

| Biotin | - | - | - | Click chemistry or direct coupling. nih.gov |

| Alkyne/Azide | - | - | - | Incorporated into the acyl chain for click chemistry. nih.govresearchgate.net |

Derivatization for Bioconjugation Applications

The chemical structure of this compound, also known as N6-myristoyl-L-lysine, features a reactive primary amine and a carboxylic acid group on the L-lysine backbone. nih.govebi.ac.uk This inherent functionality allows for its derivatization to facilitate covalent attachment to other biomolecules, a process known as bioconjugation. These strategies are pivotal for applications such as targeted drug delivery, protein labeling, and the development of advanced biomaterials.

The primary amine of the lysine residue is a common target for modification due to its nucleophilic nature. nih.govthermofisher.com A variety of electrophilic reagents can react with this amine to introduce new functional groups suitable for subsequent bioconjugation reactions. nih.gov These "handles" are chosen for their ability to react selectively with a complementary functional group on a target biomolecule, often under mild, biocompatible conditions. nih.govthermofisher.com

A predominant strategy for derivatizing lysine and its analogs for bioconjugation is the introduction of bioorthogonal functional groups. nih.gov Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.gov Key examples include the introduction of azides or alkynes, which can then undergo highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov

For instance, the primary amine of a lysine derivative can be acylated with a reagent containing an azide or alkyne moiety. nih.gov An example of this is the reaction with N-hydroxysuccinimide (NHS) esters of azido- or alkyne-containing carboxylic acids. thermofisher.com This creates a new lysine derivative that is "clickable," ready to be conjugated to a protein, peptide, or other molecule that has been correspondingly functionalized with the complementary alkyne or azide. nih.govnih.gov

Another approach involves modifying the lysine side chain to introduce a thiol-reactive group, such as a maleimide. uci.edu This allows for conjugation to cysteine residues on proteins or to other thiol-containing molecules. The reaction of the lysine's primary amine with a bifunctional linker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) results in a maleimide-functionalized lysine derivative. uci.edu

Enzymatic methods can also be employed for the site-specific incorporation of functionalized lysine derivatives into proteins. nih.govmdpi.com For example, engineered aminoacyl-tRNA synthetases can be used to incorporate lysine analogs bearing azide or alkyne groups directly into a protein's structure during translation in E. coli. nih.gov This allows for precise control over the location of the bioconjugation handle. N-myristoyl transferase (NMT) is another enzyme that can be utilized to attach myristoyl-CoA analogs, which can be derivatized with bioorthogonal handles, to the N-terminal glycine (B1666218) of specific protein sequences. nih.govjst.go.jp

The table below summarizes some of the key derivatization strategies for lysine and its analogs for bioconjugation applications.

| Derivatization Strategy | Functional Group Introduced | Subsequent Reaction | Purpose |

| Acylation with Azide-NHS ester | Azide (-N₃) | Click Chemistry (e.g., CuAAC, SPAAC) | Introduction of a bioorthogonal handle for specific ligation. nih.govnih.gov |

| Acylation with Alkyne-NHS ester | Alkyne (-C≡CH) | Click Chemistry (e.g., CuAAC) | Introduction of a bioorthogonal handle for specific ligation. nih.govnih.gov |

| Reaction with SMCC | Maleimide | Thiol-maleimide reaction | Conjugation to cysteine residues or other thiol-containing molecules. uci.edu |

| Enzymatic Incorporation | Azide or Alkyne | Click Chemistry | Site-specific incorporation of a bioorthogonal handle into proteins. nih.govmdpi.com |

These derivatization strategies significantly expand the utility of this compound and related compounds, transforming them into versatile building blocks for the construction of complex and functional biomolecular conjugates.

Biochemical and Molecular Mechanisms of Action

Enzymatic Interactions and Metabolism

The metabolic fate and regulatory functions of N6-(1-Oxotetradecyl)-L-lysine are intricately controlled by a dedicated set of enzymes that catalyze both its attachment to and removal from proteins.

Substrate Recognition by Lysine (B10760008) Acyltransferases (KATs)

Contrary to earlier understanding that focused primarily on the acylation of N-terminal glycine (B1666218) residues, it is now established that N-myristoyltransferases (NMTs) are the primary enzymes responsible for catalyzing the attachment of a myristoyl group to the ε-amino group of lysine residues. nih.govnih.govresearchgate.netnih.gov Both human NMT1 and NMT2 have been shown to possess this lysine myristoyltransferase activity. researchgate.net

The catalytic mechanism for lysine myristoylation by NMTs involves a direct interaction between the ε-amino group of the lysine side chain and the enzyme's catalytic base. This differs from the mechanism for N-terminal glycine myristoylation, which is mediated by a water molecule. nih.gov This direct interaction contributes to a lower catalytic efficiency for lysine myristoylation compared to glycine myristoylation. elifesciences.org

While the sequence preference for lysine myristoylation shares similarities with that for glycine, the three-dimensional structure of the substrate protein plays a more significant regulatory role. nih.gov For instance, in the small GTPase ADP-ribosylation factor 6 (ARF6), myristoylation occurs on a lysine residue at position 3, following the N-terminal glycine. It is proposed that after the initial myristoylation of the N-terminal glycine, this modified residue may shift within the enzyme's active site, thereby positioning the nearby lysine for the subsequent acylation. nih.gov

Table 1: Comparison of NMT-catalyzed Glycine vs. Lysine Myristoylation

| Feature | Glycine Myristoylation | Lysine Myristoylation |

| Enzyme | N-myristoyltransferase (NMT) | N-myristoyltransferase (NMT) |

| Timing | Primarily co-translational | Post-translational |

| Reversibility | Generally considered irreversible | Reversible |

| Catalytic Mechanism | Water-mediated interaction with catalytic base | Direct interaction with catalytic base |

| Efficiency | High | Lower than glycine myristoylation |

| Regulation | Primarily by amino acid sequence | Amino acid sequence and 3D protein structure |

Deacylation by Lysine Deacetylases (KDACs) and N-Acylpeptide Hydrolases

The reversibility of lysine myristoylation is a key feature that distinguishes it from the stable modification of N-terminal glycine. nih.govnih.gov This dynamic nature is governed by the action of specific lysine deacetylases (KDACs), particularly members of the sirtuin family.

Sirtuin 2 (SIRT2) has been identified as a primary "eraser" of lysine myristoylation. nih.govresearchgate.net Structural and kinetic studies have revealed that SIRT2 possesses an efficient demyristoylase activity. nih.govnih.govhku.hk The crystal structure of SIRT2 in complex with a myristoylated peptide shows a large hydrophobic pocket capable of accommodating the long acyl chain of the myristoyl group. nih.gov The catalytic efficiency of SIRT2 for demyristoylation is comparable to or even slightly higher than its deacetylase activity, primarily due to a lower Michaelis constant (Km) for the myristoylated substrate. nih.gov

Sirtuin 6 (SIRT6) is another sirtuin with robust demyristoylase activity. nih.govacs.org Similar to SIRT2, the crystal structure of SIRT6 reveals a large hydrophobic pocket that facilitates the binding of long-chain fatty acyl groups. nih.gov SIRT6 plays a crucial role in regulating the secretion of tumor necrosis factor-alpha (TNF-α) by removing myristoyl groups from specific lysine residues within the protein. nih.govacs.org

Other histone deacetylases, such as HDAC8 and HDAC11, have also been reported to exhibit demyristoylase activity, further expanding the repertoire of enzymes that can reverse this modification. nih.govnih.gov The specific role of N-acylpeptide hydrolases in the deacylation of this compound in vivo has not yet been extensively characterized.

Table 2: Enzymes Involved in the Deacylation of N6-Myristoyl-L-lysine

| Enzyme Family | Specific Enzyme(s) | Key Features |

| Sirtuins (Class III HDACs) | SIRT2, SIRT6 | NAD+-dependent mechanism; possess a large hydrophobic pocket for the myristoyl group. |

| Class I HDACs | HDAC8 | Zinc-dependent mechanism. |

| Class IIb HDACs | HDAC11 | Zinc-dependent mechanism; shows high catalytic efficiency for demyristoylation. |

Modulation of Enzyme Activity through N6-Acylation

The attachment of a myristoyl group to a lysine residue can significantly modulate the activity and function of the modified protein. This modification can act as a molecular switch, influencing protein localization, protein-protein interactions, and enzymatic activity.

A prime example of this regulation is the secretion of TNF-α. Myristoylation of lysine residues 19 and 20 in the TNF-α precursor protein is associated with its retention within the cell. The removal of these myristoyl groups by SIRT6 is a critical step that promotes the secretion of this pro-inflammatory cytokine. nih.govacs.orgresearchgate.net

Another well-studied example is the regulation of the ARF6 GTPase cycle. The reversible myristoylation of a lysine residue in ARF6, catalyzed by NMT and reversed by SIRT2, is crucial for its proper localization and activation, thereby controlling its role in vesicular trafficking and signal transduction. nih.govresearchgate.net

Potential for Involvement in Lysine Catabolism Pathways

Lysine catabolism in mammals primarily proceeds through the saccharopine and pipecolic acid pathways, which ultimately lead to the production of acetyl-CoA. scispace.comfrontiersin.orgscielo.br These pathways involve a series of enzymatic reactions that modify the lysine molecule, but there is currently no direct evidence to suggest that this compound is an intermediate in these major catabolic routes. The enzymatic machinery for lysine myristoylation and demyristoylation appears to function as a regulatory system for protein function rather than a pathway for the bulk degradation of lysine. It is plausible that free this compound, if it exists in the cell, could be hydrolyzed to release myristic acid and lysine, which could then enter their respective metabolic pathways. However, the enzymes responsible for such a hydrolysis have not been definitively identified in this context.

Protein-N6-(1-Oxotetradecyl)-L-lysine Interactions

The covalent attachment of the hydrophobic myristoyl group to a lysine residue can have profound effects on the physical and chemical properties of a protein, influencing its structure and interactions.

Impact on Protein Folding and Conformational Dynamics

The introduction of a long, saturated fatty acid chain into a protein can significantly impact its folding and conformational dynamics. While much of the research in this area has focused on N-terminal myristoylation, the principles can be extended to lysine myristoylation. The myristoyl group can be sequestered within a hydrophobic pocket of the protein, which can stabilize the protein's tertiary structure. nih.govnih.gov

This sequestration is not always static. In a phenomenon known as a "myristoyl switch," a conformational change in the protein, often triggered by ligand binding or another post-translational modification, can lead to the exposure of the myristoyl group. nih.gov This exposed lipid moiety can then interact with membranes or other proteins, effectively altering the protein's localization and function. The reversible nature of lysine myristoylation adds another layer of regulation to these conformational switches, allowing for more dynamic control of protein activity. While the general principles are understood, specific, high-resolution structural studies detailing the precise conformational changes induced by N6-lysine myristoylation are still an emerging area of research.

Alterations in Protein-Protein Interaction Interfaces

The attachment of the this compound moiety to a protein can significantly modulate its interactions with other proteins. nih.gov This lipidation acts as more than just a membrane anchor; it directly influences the formation and regulation of protein complexes. nih.gov

The 14-carbon acyl chain of the myristoyl group provides a hydrophobic surface that can facilitate weak and transient protein-protein interactions. wikipedia.org Myristoylated proteins can serve as scaffolds or anchors, bringing other proteins into close proximity to foster specific interactions necessary for the assembly of multi-protein signaling complexes. creative-proteomics.com This is crucial for cellular functions such as signal transduction, cell adhesion, and intracellular transport. creative-proteomics.comcreative-diagnostics.com

Furthermore, the myristoyl group can be involved in a "molecular switch" mechanism. wikipedia.org In some proteins, like recoverin or c-Abl, the acyl chain can be sequestered within a hydrophobic pocket of the protein, rendering it unavailable for interaction. frontiersin.orgnih.gov Upon receiving a specific signal, such as ligand binding or a change in calcium concentration, a conformational change can expose the myristoyl group, enabling it to mediate protein-protein or protein-membrane interactions. wikipedia.orgfrontiersin.org This dynamic regulation adds a layer of control to cellular signaling pathways. wikipedia.org Phosphorylation of the myristoylated protein can also influence these interactions, adding further complexity to the regulatory network. creative-proteomics.comnih.gov

| Protein Class | Interaction Partner(s) | Functional Outcome | Reference |

|---|---|---|---|

| Src Family Kinases (e.g., c-Src) | Signaling adaptors, other kinases | Localization to membranes for downstream signaling activation | nih.gov |

| Gα subunits (Heterotrimeric G-proteins) | Gβγ subunits, effector enzymes | Membrane localization and regulation of G-protein signaling | umass.edu |

| HIV-1 Gag polyprotein | Other Gag molecules, host cell factors | Targeting to the plasma membrane for viral assembly and budding | wikipedia.org |

| MARCKS | Calmodulin, F-actin | Regulation of actin-membrane dynamics and signaling | nih.gov |

Influence on Protein Stability and Degradation Pathways

However, myristoylation can also earmark proteins for degradation. For instance, the myristoylation status of the proto-oncogene tyrosine-protein kinase Src (c-Src) is linked to its stability. nih.gov Studies have shown that myristoylation and subsequent membrane binding regulate the ubiquitination and degradation of c-Src. nih.gov Nonmyristoylated c-Src mutants exhibit enhanced stability compared to their myristoylated counterparts, indicating that this lipid modification can be a signal for protein turnover. nih.gov

Myristoylation is also integrated with cellular degradation pathways like apoptosis. In a process known as post-translational myristoylation, caspase cleavage of certain proteins during apoptosis can expose a previously hidden internal glycine residue. nih.govresearchgate.net This newly available N-terminal glycine can then be myristoylated, and this modification can be crucial for the function of the cleaved protein fragment in promoting apoptotic events. nih.gov For example, the C-terminal fragment of the p21-activated protein kinase 2 (PAK-2), generated by caspase-3, becomes myristoylated and localizes to membranes to signal through stress-activated pathways. nih.gov

Membrane Interactions and Localization

The most well-characterized function of this compound modification is mediating the interaction of proteins with cellular membranes, thereby dictating their subcellular location and function. creative-proteomics.comumass.edu

Hydrophobicity-Driven Membrane Affinity

The 14-carbon myristoyl chain provides a significant hydrophobic character to the modified protein, facilitating its spontaneous insertion into the lipid bilayer of cellular membranes. creative-proteomics.com This hydrophobic interaction is a primary driver of membrane affinity. creative-proteomics.com However, the energy conferred by a single myristoyl group is often insufficient for stable, long-term membrane anchoring. molbiolcell.orgnih.gov

Consequently, many myristoylated proteins employ a "two-signal" mechanism for robust membrane association. The myristoyl group provides the initial, reversible membrane interaction, which is then stabilized by a second signal. This secondary signal is frequently a stretch of basic amino acid residues (like lysine or arginine) near the myristoylation site, which engages in electrostatic interactions with negatively charged phospholipids (B1166683) in the membrane. wikipedia.orgmolbiolcell.org Alternatively, a second lipid modification, such as palmitoylation, can provide a stronger membrane anchor. wikipedia.org Recent studies, however, suggest that for some proteins, such as the protein kinase A catalytic subunit (PKA-C), myristoylation alone can be sufficient to drive functionally significant membrane association without a canonical second motif. nih.govpnas.org

Effects on Membrane Fluidity and Integrity

The insertion of the myristoyl group into the lipid bilayer can locally alter the physical properties of the membrane. The acyl chain of this compound, by integrating with the hydrophobic core of the membrane, can influence the packing of surrounding phospholipid molecules. This interaction can potentially perturb the local membrane organization and affect properties like membrane fluidity and integrity. While the specific effects of this compound on membrane fluidity are not extensively detailed, studies on similar lipid-protein interactions provide relevant insights. For example, research on the myristoylated N-terminus of c-Src has shown that its insertion can lead to a more ordered, or "stiffer," local lipid environment. The insertion of lipidated protein domains can disturb the organization of the lipid membrane, which may have functional consequences for membrane-associated processes.

| Lipid Moiety/Molecule | Observed Effect on Membrane | Method of Observation | Reference |

|---|---|---|---|

| Myristoyl group (of Src peptide) | Increased local lipid order ("stiffer" chain) | ²H Solid-State NMR | biorxiv.org |

| HAMLET (complex with oleic acid) | Increased membrane fluidity and disrupted integrity | Fluorescence Imaging, Fluorophore Leakage Assays | biorxiv.org |

| Paclitaxel | Increased membrane fluidity (liquefaction) | Fluorescence Depolarization | biorxiv.org |

Role in Subcellular Localization and Trafficking Mechanisms

This compound modification acts as a crucial targeting signal that directs proteins to specific subcellular compartments. creative-proteomics.com This ensures that proteins are correctly positioned at various cellular membranes, including the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria, which is essential for their function. creative-diagnostics.comfrontiersin.org For many signaling proteins, localization to the inner leaflet of the plasma membrane is a prerequisite for participating in signal transduction cascades. creative-proteomics.comcreative-diagnostics.com

The specificity of this targeting can be fine-tuned. The amino acid sequence immediately following the myristoylated residue can influence the destination membrane. nih.gov Moreover, dual lipidation patterns, such as the combination of myristoylation and palmitoylation, can provide more precise targeting, for instance, by directing proteins to specialized membrane microdomains like lipid rafts. wikipedia.orgfrontiersin.org Myristoylation is sufficient to direct proteins to intracellular membranes and prevent nuclear localization, but reaching the plasma membrane often requires a secondary signal. molbiolcell.org This intricate system allows for highly regulated protein trafficking and compartmentalization within the cell. molbiolcell.orgnih.gov

Interactions with Lipid Bilayers: Molecular Dynamics Simulations and Experimental Validation

The dynamic interaction between this compound modified proteins and lipid bilayers has been elucidated through a combination of experimental techniques and computational modeling.

Experimental approaches provide direct evidence of these interactions. For example, electrophoresis of liposomes incubated with myristoylated versus non-myristoylated versions of the Golgi Reassembly and Stacking Protein 55 (GRASP55) demonstrated that myristoylation is essential for anchoring the protein to the membrane. biorxiv.org

Molecular dynamics (MD) simulations offer a powerful tool to visualize and understand these interactions at an atomic level. acs.orgnih.gov Simulations of GRASP55 have shown that after the myristoyl chain penetrates the bilayer, the protein's orientation is stabilized by electrostatic interactions between charged residues and the phospholipid headgroups. biorxiv.org MD simulations have also been instrumental in studying the "myristoyl switch" mechanism, revealing how the lipid anchor can be expelled from a protein's hydrophobic pocket to engage with the membrane. nih.govnih.gov These computational studies can predict how the protein deforms the bilayer and can identify preferential interactions with specific lipid types within a complex membrane. nih.gov This synergy between simulation and experiment provides a detailed picture of how this compound mediates the precise positioning and function of proteins at membrane surfaces. biorxiv.orgnih.gov

| Protein/Peptide Studied | Key Finding from MD Simulation | Simulation Software/Force Field | Reference |

|---|---|---|---|

| GRASP55 Domain | Myristoyl chain penetrates the bilayer; orientation stabilized by electrostatic interactions. | Not Specified | biorxiv.org |

| cAMP-Dependent Protein Kinase A (PKA-C) | Myristoylation caps (B75204) the A-helix, inducing a more compact conformation and reducing dynamics. | Not Specified | nih.govacs.org |

| Intrinsically Disordered Peptides | Evaluated temperature-induced changes in structure and hydration of myristoylated peptides. | GROMACS, Anton 2 / CHARMM36m | acs.org |

| RAS protein anchors | Insertion of only a few terminal carbons of the lipid is sufficient to cross the bilayer-water interface barrier. | Not Specified / CHARMM | nih.gov |

Involvement in Cellular Signaling Pathways

This compound, also known as N6-myristoyl-L-lysine, is a lipid-modified amino acid that represents a key post-translational modification (PTM) known as lysine myristoylation. nih.gov This attachment of a 14-carbon myristoyl group to the epsilon-amino group of a lysine residue is a significant event in cellular signaling. Unlike the more commonly studied N-terminal myristoylation of glycine residues, lysine myristoylation is a post-translational modification that can be reversible, allowing for dynamic regulation of protein function. pnas.orgnih.gov This modification plays a vital role in mediating protein-protein interactions, controlling protein localization, and modulating complex signaling cascades. nih.govcornell.edu

Integration into Acyl-CoA Mediated Signaling Networks

The integration of this compound into cellular processes is fundamentally linked to the availability and metabolism of fatty acyl-Coenzyme A (acyl-CoA) thioesters. Myristoyl-CoA serves as the essential substrate for the enzymes that catalyze this modification, primarily N-myristoyltransferases (NMTs). nih.govnih.gov Consequently, the cellular pool of myristoyl-CoA directly influences the extent of lysine myristoylation, embedding this PTM within the broader network of acyl-CoA-mediated signaling.

Cellular acyl-CoA pools are dynamic and reflect the metabolic state of the cell, responding to nutrient availability and cellular stress. This metabolic--signaling link means that changes in fatty acid metabolism can be directly translated into altered signaling outcomes through the regulation of protein myristoylation. For instance, in neuronal cells, chemically-induced long-term potentiation (cLTP) leads to a rapid increase in myristoyl-CoA levels. nih.gov This surge in the substrate pool is utilized to promote the de novo myristoylation of lysine residues on key synaptic proteins, highlighting a previously unrecognized role for this modification in synaptic plasticity. nih.gov

The regulation of these signaling networks is further refined by the reversible nature of lysine myristoylation. While the enzymes responsible for adding the myristoyl group, NMT1 and NMT2, have been identified, specific deacetylases, such as sirtuin 2 (SIRT2) and histone deacetylase 11 (HDAC11), can remove the modification. pnas.orgnih.gov This enzymatic opposition allows for a dynamic cycle of acylation and deacylation that can finely tune signaling pathways in response to cellular cues. A prominent example is the scaffolding protein gravin-α, which is myristoylated on two lysine residues. pnas.org This modification is reversed by HDAC11, and the interplay between NMTs and HDAC11 regulates gravin-α's ability to mediate G protein-coupled receptor (GPCR) signaling in adipocytes. pnas.org

Modulation of Kinase (e.g., p38 MAPK) and Growth Factor Signaling (e.g., TOR) Pathways

Lysine acylation, including myristoylation, is an emerging mechanism for the regulation of critical kinase and growth factor signaling pathways.

Target of Rapamycin (TOR) Pathway: The TOR signaling pathway is a master regulator of cell growth, proliferation, and metabolism, responding primarily to nutrient availability. frontiersin.orgmdpi.com Its activity is intricately connected to cellular metabolism, including the availability of acyl-CoAs. TOR kinase functions as a "checkpoint kinase," capable of switching metabolic fluxes in response to environmental conditions. nih.gov Under nutrient-rich conditions, acyl-CoAs are primarily directed toward the synthesis of membrane lipids to support cell growth. nih.gov However, upon TOR inactivation, such as during nutrient depletion, these acyl-CoA fluxes are redirected toward the formation and storage of triacylglycerols (TAGs). nih.gov

Metabolites derived from amino acids can also modulate TOR signaling. Leucine, for example, can stimulate the TORC1 complex through its catabolism to acetyl-CoA. nih.gov Similarly, cysteine metabolism can fuel acetyl-CoA synthesis, which in turn helps to limit TORC1 reactivation during periods of fasting, thereby maintaining cellular homeostasis. sdbonline.org This demonstrates a tight coupling between acyl-CoA pools and TOR activity. The availability of myristoyl-CoA for protein modification is thus situated within this metabolic network, suggesting that TOR signaling can influence the substrates available for lysine myristoylation, and conversely, shifts in fatty acid metabolism could impact TOR-dependent processes.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a central signaling cascade activated by cellular stress and inflammatory stimuli, playing roles in inflammation, apoptosis, and cell differentiation. nih.govmdpi.comyoutube.com While direct modulation of p38 MAPK by this compound is not extensively characterized, the broader role of myristoylation in kinase signaling is well-established. Myristoylation is crucial for the proper localization and function of numerous signaling proteins, including many kinases.

For example, the myristoylation of Src family tyrosine kinases, such as Lck and Fyn, is essential for their recruitment to the plasma membrane and participation in T-cell receptor signaling. nih.gov Depletion of the myristoylating enzyme NMT1 has been shown to reduce signaling through the c-Raf/MAP kinase/ERK pathway, a related MAPK cascade. nih.gov Given that p38 MAPK signaling is often initiated at the cell membrane and involves complex protein scaffolds, it is plausible that lysine myristoylation of key components—such as receptors, adaptors, or the kinases themselves—could serve as a regulatory switch. This modification could control the assembly of signaling complexes or the subcellular localization of pathway components, thereby modulating the final output of the p38 MAPK pathway.

Link to Epigenetic Regulation beyond Histone Acetylation (Lysine Acylations on Non-Histone Proteins)

Lysine acylation was initially discovered as a critical post-translational modification of histone proteins, where it plays a central role in epigenetic regulation by altering chromatin structure and gene expression. nih.govresearchgate.net However, proteomic studies have revealed that lysine acylation is a widespread modification that occurs on thousands of non-histone proteins, regulating virtually every key cellular process. cdnsciencepub.combitesizebio.com Lysine myristoylation on non-histone proteins represents an important layer of this regulation, extending the concept of a "PTM code" well beyond the confines of chromatin. nih.gov

This modification can profoundly alter the function of non-histone proteins by affecting their stability, enzymatic activity, subcellular localization, and interactions with other molecules. nih.govresearchgate.net This constitutes a form of epigenetic regulation in its broadest sense, as it provides a mechanism for stably altering protein function and cellular phenotypes without changing the underlying genetic sequence.

Several key non-histone proteins are known to be regulated by lysine myristoylation, demonstrating the diverse functional consequences of this modification.

| Protein | Function | Consequence of Lysine Myristoylation |

| Gravin-α | Scaffolding protein in GPCR signaling | Drives β-adrenergic receptors to lipid rafts, enabling PKA activation and downstream signaling. pnas.org |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine | Blocks secretion from the cell and targets the precursor protein for lysosomal degradation. pnas.orgresearchgate.net |

| ADP-ribosylation factor 6 (ARF6) | Small GTPase involved in protein traffic | Promotes membrane localization and is coupled to the GTPase cycle, regulating protein transport. cornell.edunih.gov |

| R-Ras2 | Ras-related small GTPase | Drives the protein to the plasma membrane, where it stimulates the PI3K/AKT signaling pathway. pnas.org |

The dynamic and reversible nature of lysine myristoylation on these proteins allows cells to rapidly respond to external stimuli by altering signaling circuits and protein functions. pnas.orgnih.gov This regulatory logic, involving "writer" enzymes (NMTs) and "eraser" enzymes (deacylases), is analogous to the epigenetic machinery that controls histone modifications, underscoring the role of non-histone lysine acylation as a fundamental and widespread mechanism of cellular control.

Biological Roles and Cellular Implications in Model Systems

Regulation of Cellular Processes

Lysine (B10760008) myristoylation serves as a dynamic regulatory switch, influencing protein function, localization, and stability. This lipid modification is integral to complex signaling networks that govern fundamental cellular activities.

Lysine modifications on histones and transcription factors are established as critical regulators of gene expression. portlandpress.com While lysine acetylation and methylation are well-studied epigenetic marks, evidence now indicates that lysine myristoylation also plays a key role in transcriptional control. nih.govnih.gov

Research shows that the transcriptional activity of TEAD (Transcriptional Enhanced Associate Domain) transcription factors, the downstream effectors of the Hippo pathway, is modulated by myristoylation. nih.gov A conserved lysine residue within these proteins can be acylated, and this modification is functional, affecting the activity of the Hippo pathway which is crucial for controlling cell growth. nih.gov

Furthermore, lysine myristoylation of the scaffolding protein gravin-α is essential for signaling through β-adrenergic receptors in adipocytes. nih.gov This modification drives the signaling complex to specific membrane microdomains, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling that results in "protective thermogenic gene expression". nih.govnih.gov This provides a direct link between a specific lysine myristoylation event and the transcriptional activation of target genes. nih.gov The process is reversible, with the enzyme Histone deacetylase 11 (HDAC11) functioning as a lysine demyristoylase, providing a mechanism for dynamic regulation. nih.govnih.gov

A related modification, lysine β-hydroxybutyrylation (Kbhb), derived from the ketone body β-hydroxybutyrate, has been shown to mark histone proteins. biorxiv.org This modification is associated with genes that are upregulated during starvation, effectively linking fatty acid-derived metabolites to the epigenetic regulation of gene expression. biorxiv.orgescholarship.org

Protein myristoylation is crucial for maintaining normal cell cycle progression and for regulating apoptosis (programmed cell death). nih.govnih.gov The enzymes responsible for this modification, NMTs, have been identified as therapeutic targets in cancer because their inhibition disrupts these vital processes. nih.govpatsnap.com

Studies using selective NMT inhibitors in various cancer cell lines, including HeLa, breast (MCF-7, MDA-MB-231), and colon (HCT116) cancer cells, have demonstrated a consistent phenotype. nih.govnih.gov Inhibition of NMT activity leads to an accumulation of cells in the G1 phase of the cell cycle, effectively causing a G1 arrest, which is followed by the induction of apoptosis. nih.govnih.govacs.orgaacrjournals.org This suggests that the myristoylation of one or more key proteins is required for cells to progress through the G1 checkpoint. nih.gov One such protein is the proto-oncogene c-Src; its myristoylation is required for its tyrosine kinase activity, and inhibitors of c-Src are known to induce a G1 arrest and apoptosis, similar to NMT inhibitors. nih.govacs.org

Myristoylation also plays a direct and crucial role during the execution phase of apoptosis. nih.govresearchgate.net During apoptosis, proteases called caspases cleave numerous cellular proteins. wikipedia.org This cleavage can expose a previously internal glycine (B1666218) residue at the new N-terminus of a protein fragment, making it a substrate for post-translational myristoylation. nih.govnih.gov This event acts as a molecular switch that can alter the fragment's function and location. For example, the pro-apoptotic protein Bid is cleaved by caspases during apoptosis; the resulting p15 (B1577198) fragment is then myristoylated. nih.govwikipedia.org This post-translational myristoylation is required for the fragment to translocate to the mitochondrial membrane, where it triggers the release of cytochrome c, a key step in the apoptotic cascade. nih.govwikipedia.org Similarly, myristoylation potentiates the pro-apoptotic activity of other caspase-cleaved proteins, such as PAK2. scispace.com

| Cell Line | Cancer Type | Effect of NMT Inhibition | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | Accumulation in G1 phase, followed by apoptosis; Up-regulation of ER stress proteins. | nih.govnih.gov |

| MCF-7 | Breast Cancer | G1 accumulation, increasing cell death over time, ER-stress. | nih.govnih.gov |

| MDA-MB-231 | Breast Cancer | G1 accumulation, increasing cell death over time, ER-stress. | nih.govnih.gov |

| HCT116 | Colon Cancer | G1 accumulation, increasing cell death over time, ER-stress. | nih.govnih.gov |

| MIA PaCa-2 | Pancreatic Cancer | Increased sensitivity to DNA-damaging agents. | aacrjournals.org |

| H460 | Lung Carcinoma | Prevents cell cycle progression (G1 accumulation), induces cell death via parthanatos. | aacrjournals.org |

Recent evidence has implicated protein myristoylation in the DNA damage response (DDR), suggesting that NMTs play a role in maintaining genomic stability. aacrjournals.orgaacrjournals.org The DDR is a network of pathways that sense, signal, and repair DNA damage to protect the integrity of the genome. frontiersin.org

Inhibition of NMT in pancreatic ductal adenocarcinoma (PDAC) cells was shown to increase levels of γH2AX, a marker for genomic instability, and significantly sensitized these cells to DNA-damaging agents like ionizing radiation and PARP inhibitors. aacrjournals.org This suggests that NMT activity is required for an effective DDR, thereby helping cancer cells resist therapy. aacrjournals.org Further investigation using proteomics identified numerous proteins associated with NMTs or found to be myristoylated that are directly involved in DNA repair. aacrjournals.org

Consistent with these findings, NMT inhibition in aggressive lung carcinoma cells was also shown to activate the DNA damage response, as evidenced by an increase in the DNA repair foci marker phospho-H2A.X. aacrjournals.org While myristoylation is often irreversible, its role in the DDR highlights it as a critical modification for the function of proteins that protect cells from genotoxic stress. nih.gov

| Associated NMT | Identified DDR-Related Protein/Process | Experimental Context | Reference |

|---|---|---|---|

| NMT1 | 32 NMT1-associated proteins related to DNA repair identified. | Affinity purification-proteomics in HEK293T cells. | aacrjournals.org |

| NMT2 | 33 NMT2-associated proteins related to DNA repair identified. | Affinity purification-proteomics in HEK293T cells. | aacrjournals.org |

| Not Specified | 14 myristoylated proteins identified as DNA repair proteins. | Global profiling of protein myristoylation in HCT116 cells. | aacrjournals.org |

| Not Specified | Increased phospho-H2A.X, a DNA damage marker. | NMT inhibition in lung cancer cells. | aacrjournals.org |

While direct myristoylation of core cytoskeletal components like actin is not well-documented, lysine modification is a known regulatory mechanism for cytoskeletal proteins. nih.govresearcher.life For instance, lysine acetylation of actin and tubulin regulates cytoskeletal assembly and stability. nih.govresearcher.life

Metabolic Reprogramming and Energy Homeostasis

Lysine acylation, including myristoylation, is intrinsically linked to the metabolic state of the cell. The availability of acyl-CoA molecules, which are intermediates of fatty acid and glucose catabolism, directly influences the extent of these protein modifications, positioning them as sensors of cellular energy homeostasis. nih.gov

The substrate for myristoylation, myristoyl-CoA, is a direct product of fatty acid metabolism. researchgate.netnih.gov Cellular enzymes like DDHD2 can generate myristic acid, which is then rapidly converted to myristoyl-CoA, making it available for NMTs to use in protein modification. researchgate.netnih.gov This establishes a direct pathway from lipid metabolism to the regulation of protein function via lysine myristoylation. nih.gov Disruptions in oxidative metabolism that lead to the accumulation of acyl-CoA intermediates can, in turn, increase the prevalence of acyl-lysine modifications on cellular proteins, particularly within the mitochondria. nih.gov

The interplay with ketone metabolism provides another layer of metabolic regulation through lysine modification. During states of high fatty acid oxidation, such as fasting or on a ketogenic diet, the liver produces ketone bodies, primarily β-hydroxybutyrate (βOHB). researchgate.netnih.gov βOHB itself can be used to modify lysine residues, a process called lysine β-hydroxybutyrylation (Kbhb). escholarship.orgfrontiersin.org This modification is found on histone proteins, where it regulates the transcription of starvation-responsive genes, and on various metabolic enzymes. escholarship.orgfrontiersin.org Proteomic analyses have revealed that proteins involved in fatty acid metabolism, amino acid metabolism, and the tricarboxylic acid (TCA) cycle are targets of Kbhb. escholarship.org In the diabetic heart, where the utilization of fatty acids and ketone bodies is increased, this modification is prevalent. frontiersin.org This demonstrates a clear mechanism where products of fatty acid and ketone oxidation directly act as signaling molecules, reprogramming cellular function and gene expression through the post-translational modification of lysine residues. escholarship.orgfrontiersin.org

Regulation of Central Carbon and Nitrogen Metabolism

Currently, there is a lack of specific research detailing the direct regulatory effects of N6-(1-Oxotetradecyl)-L-lysine on central carbon and nitrogen metabolism. While lysine metabolism, in general, is intrinsically linked to these pathways in various organisms, the specific contributions of its N6-acylated form with a C14 fatty acid have not been elucidated. In plants, for instance, lysine biosynthesis and catabolism are tightly regulated and integrated with the tricarboxylic acid (TCA) cycle, a cornerstone of carbon metabolism. However, studies specifying the role of this compound in this context are absent.

Effects on Mitochondrial Function and Bioenergetics

Similarly, the direct impact of this compound on mitochondrial function and the broader field of cellular bioenergetics is an area that remains to be explored. Mitochondria are central to cellular energy production, and while various lipids and amino acids are known to influence their function, the specific effects of this N-acylated lysine derivative have not been documented in scientific studies. Research on related lysine modifications, such as acetylation, has shown influences on mitochondrial proteins, but these findings cannot be directly extrapolated to this compound.

Functional Roles in Specific Biological Contexts (In Vitro/Ex Vivo)

While broader metabolic studies are lacking, more specific research has begun to shed light on the roles of lysine modifications in bacterial pathogenicity.

Impact on Bacterial Virulence and Pathogenicity (e.g., V. alginolyticus)

While direct studies on this compound in Vibrio alginolyticus are not available, research into other forms of lysine modification, specifically succinylation, provides critical insights into how modifications at the lysine residue can impact bacterial virulence. Vibrio alginolyticus is a significant marine pathogen, and understanding its virulence mechanisms is crucial.

A study on the succinylome of V. alginolyticus identified 2,082 succinylation sites on 671 different proteins. nih.gov This post-translational modification was found to be prevalent in proteins involved in key metabolic pathways, including glycolysis/gluconeogenesis and the TCA cycle. nih.gov Crucially, a significant number of succinylated proteins were identified as virulence factors. nih.gov This suggests that lysine modifications are a key regulatory mechanism for the pathogenicity of V. alginolyticus. nih.gov

The table below summarizes key findings on the impact of lysine succinylation on the virulence of V. alginolyticus.

| Modified Protein Category | Number of Succinylated Proteins | Implication for Virulence |

| Virulence Factors | At least 50 | Direct regulation of pathogenicity nih.gov |

| Metabolic Enzymes | Numerous | Indirect influence on virulence through metabolic control nih.gov |

| Central Metabolism Proteins | High prevalence | Crosstalk between metabolism and virulence nih.gov |

These findings underscore the importance of lysine modifications in the biology of V. alginolyticus. Although this research focuses on succinylation, it opens the door for future investigations into how other acylations, such as the myristoylation present in this compound, might similarly regulate bacterial virulence.

Analytical and Biophysical Characterization in Research

Advanced Chromatographic and Spectrometric Techniques for Detection and Quantification

Chromatographic and spectrometric methods are fundamental to the qualitative and quantitative analysis of N6-(1-Oxotetradecyl)-L-lysine. These techniques offer the sensitivity and specificity required to detect and measure this acylated amino acid in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids and their derivatives. For lysine (B10760008) and its acylated forms, reversed-phase HPLC (RP-HPLC) is often employed. nih.govlongdom.org A C18 column is a common choice for the stationary phase, providing effective separation based on the hydrophobicity of the analytes. longdom.org

The mobile phase typically consists of a gradient of an aqueous buffer (e.g., sodium acetate or phosphate (B84403) buffer) and an organic solvent such as acetonitrile or methanol. nih.govlongdom.org For instance, a method for a similar compound, N6-(1-Oxooctadecyl)-L-lysine, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

As lysine itself possesses weak chromophores, derivatization is often necessary to enhance detection by UV-Vis or fluorescence detectors. researchgate.net Fluorescence detection, in particular, offers high sensitivity and selectivity. nih.gov Pre-column derivatization with reagents that introduce a fluorescent tag allows for the detection of lysine and its derivatives at very low concentrations.

Table 1: Example HPLC Method Parameters for Lysine Quantification

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase A | 0.02 M Sodium Acetate with 0.02% Triethylamine, pH 4.5 |

| Mobile Phase B | 0.1 M Sodium Acetate buffer (pH 4.5) and Methanol (1:9) |

| Flow Rate | 400 µL/min |

| Detection | Fluorescence |

| Lysine Retention Time | 13.5 min |

This table is based on a validated method for lysine quantification and illustrates typical parameters that can be adapted for this compound analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the global analysis of protein post-translational modifications (PTMs), including lysine acylation. oup.comchomixbio.com This "bottom-up" proteomic approach involves the enzymatic digestion of proteins into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. oup.com

The addition of the 1-oxotetradecyl (myristoyl) group to a lysine residue results in a characteristic mass shift that can be detected by the mass spectrometer. Specifically, myristoylation leads to a neutral loss of 210 Da (the mass of the myristoyl moiety) during fragmentation in the mass spectrometer, which is a key signature for identifying myristoylated peptides. nih.gov This constant neutral loss can be unambiguously identified using techniques like liquid chromatography-electrospray ionization quadrupole ion trap (LC-ESI-QIT) or matrix-assisted laser desorption/ionization time-of-flight/time-of-flight (MALDI-ToF/ToF) mass spectrometry. nih.gov

Recent advancements in high-resolution mass spectrometry have significantly improved the sensitivity and accuracy of detecting lysine acylations, enabling the identification of low-abundance modified proteins and the precise localization of the acylation site. creative-proteomics.com Furthermore, quantitative proteomic strategies can be integrated with LC-MS/MS to determine the extent of myristoylation on specific proteins, providing insights into the stoichiometry of this modification. creative-proteomics.com

Table 2: Key Features of LC-MS/MS in the Analysis of Lysine Myristoylation

| Feature | Description |

|---|---|

| Identification | Based on the mass shift of the peptide and characteristic fragment ions. |

| Signature Neutral Loss | A loss of 210 Da corresponding to the myristoyl group is a key indicator. nih.gov |

| Quantification | Isotopic labeling or label-free methods can be used to determine the abundance of myristoylated peptides. creative-proteomics.com |

| Site Localization | High-resolution MS/MS data allows for the precise determination of the modified lysine residue. creative-proteomics.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-level structural and dynamic information about molecules in solution. researchgate.net It is particularly well-suited for studying the structural consequences of post-translational modifications like lysine acylation. researchgate.netnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to identify the site of acylation and to characterize the conformational changes that occur in a peptide or protein upon modification. researchgate.netnih.gov The acylation of a lysine side chain leads to characteristic changes in the chemical shifts of the protons and carbons near the modification site. nih.gov For instance, in unfolded peptides, the acetamide group of an acetylated lysine gives rise to distinct NMR signals that are not significantly influenced by the primary sequence. nih.gov

For more complex systems, isotope labeling (e.g., with ¹³C or ¹⁵N) can be employed to enhance the sensitivity and resolution of the NMR spectra. nih.gov This allows for the detailed investigation of the structure and dynamics of the acylated protein and its interactions with other molecules. mdpi.com NMR can provide insights into how this compound affects the local and global conformation of a protein, which is crucial for understanding its biological function. nih.govmdpi.com

Table 3: NMR Approaches for Studying N6-Acylated Lysine

| NMR Technique | Application | Information Obtained |

|---|---|---|

| 1D ¹H NMR | Initial characterization of acylation. | Detection of signals from the acyl group. |

| 2D [¹H,¹³C]-HSQC | Identification of acylated lysine residues. | Correlation of proton and carbon signals of the acetyl group. nih.gov |

| 2D [¹H,¹⁵N]-HSQC | Monitoring conformational changes in the protein backbone. | Changes in amide proton and nitrogen chemical shifts upon acylation. researchgate.net |

| Isotope Labeling | Enhanced sensitivity and resolution for larger proteins. | Detailed structural and dynamic analysis. nih.gov |

Biophysical Methods for Studying Interactions

Understanding the biological role of this compound requires the characterization of its interactions with other biomolecules. Biophysical techniques provide quantitative data on the kinetics and thermodynamics of these binding events.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.govbioradiations.com It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of binding between a ligand and an analyte. bioradiations.comjacksonimmuno.com

In a typical SPR experiment to study the interactions of this compound, a protein or other molecule of interest (the ligand) is immobilized on a sensor chip. A solution containing this compound or a peptide containing this modified residue (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. jacksonimmuno.com

By analyzing the SPR sensorgram, which plots the response over time, the association rate constant (kₐ) and the dissociation rate constant (kₑ) can be determined. bioradiations.com From these values, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. The lipidation of peptides has been shown to slow their off-rates, which can be observed in the dissociation phase of the SPR sensorgram. researchgate.net

Table 4: Parameters Determined by Surface Plasmon Resonance

| Parameter | Symbol | Description |

|---|---|---|

| Association Rate Constant | kₐ | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | kₑ | The rate at which the analyte-ligand complex dissociates. |

| Equilibrium Dissociation Constant | Kₑ | A measure of the affinity of the interaction (Kₑ = kₑ/kₐ). |

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with molecular interactions. nih.govharvard.edu It provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. harvard.edu

In an ITC experiment, a solution of one binding partner (e.g., a protein) is placed in the sample cell of the calorimeter, and the other binding partner (e.g., this compound) is incrementally injected into the cell from a syringe. The heat released or absorbed upon binding is measured. whiterose.ac.uk

From the ITC data, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated using the following equation: ΔG = -RTlnKₐ = ΔH - TΔS. harvard.edu This allows for a detailed understanding of the forces driving the interaction. For example, a negative ΔH indicates that the binding is enthalpically driven, often due to the formation of hydrogen bonds and van der Waals interactions. A positive TΔS indicates that the binding is entropically driven, which can be due to the release of ordered water molecules from the binding interface.

Table 5: Thermodynamic Parameters Measured by Isothermal Titration Calorimetry

| Parameter | Symbol | Description |

|---|---|---|

| Binding Affinity | Kₐ | The equilibrium association constant. |

| Enthalpy Change | ΔH | The heat released or absorbed during binding. |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. |

| Gibbs Free Energy Change | ΔG | A measure of the spontaneity of the binding process. |

| Stoichiometry | n | The number of ligand molecules that bind to one macromolecule. |

Fluorescence Spectroscopy for Conformational Changes and Localization

Fluorescence spectroscopy is a highly sensitive technique used to gain insights into the molecular environment and dynamic changes of biomolecules. For a non-fluorescent molecule like this compound, this analysis requires the covalent attachment of an extrinsic fluorophore, creating a fluorescent probe. The choice of fluorophore is critical, as its optical properties can be modulated by its immediate surroundings.

Once labeled, the this compound probe can report on its localization and any associated conformational changes. This is particularly effective when using environment-sensitive probes, whose fluorescence emission intensity, wavelength, and lifetime are highly dependent on the polarity, viscosity, and hydration of their local environment nih.govnih.govroyalsocietypublishing.org.

Probing Conformational Changes and Binding Events: When a fluorescently-labeled this compound molecule is incorporated into a larger structure, such as a peptide or protein, its fluorescence can serve as a reporter for structural rearrangements. For instance, a conformational change that moves the attached fluorophore from a polar, aqueous environment to a nonpolar, hydrophobic pocket within a protein or a lipid membrane will cause a detectable change in its fluorescence signal nih.govresearchgate.net. This may manifest as:

A spectral shift: Many solvatochromic dyes exhibit a blue shift (a shift to shorter wavelengths) in their emission spectrum as the polarity of their environment decreases nih.govroyalsocietypublishing.org.

A change in quantum yield: The fluorescence intensity may increase significantly in a nonpolar or viscous environment as non-radiative decay pathways are suppressed nih.govnih.gov.

A change in fluorescence lifetime: The average time the fluorophore spends in the excited state can change depending on its interactions with the local environment biorxiv.org.

By monitoring these changes, researchers can study binding events, protein folding, and the dynamics of lipid acylated proteins in real-time.

Determining Molecular Localization: The same principles allow fluorescence spectroscopy to determine the subcellular or sub-organellar localization of the probe. The distinct biophysical properties of cellular compartments (e.g., the hydrophobic core of a lipid bilayer versus the aqueous cytosol) will elicit different fluorescence responses from an environment-sensitive probe nih.govproquest.com. For example, the fluorescence emission of a probe attached to this compound would be markedly different when partitioned into a lipid membrane compared to when it is soluble in the cytoplasm, allowing for quantitative analysis of membrane partitioning researchgate.net.

Below is a table of common environment-sensitive fluorophores that could be conjugated to this compound to study its biophysical properties.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Environmental Sensitivity |

| Dansyl Chloride | ~335 | ~518 | Exhibits strong fluorescence enhancement and a significant blue shift in nonpolar environments. |

| Prodan | ~361 | ~440-530 | Shows a large emission shift to shorter wavelengths (blue shift) in environments with low polarity, such as the interior of a lipid membrane. |

| Nile Red | ~552 | ~636 | Displays strong solvatochromism, with emission shifting to blue and quantum yield increasing dramatically in hydrophobic environments; often used to stain lipid droplets. nih.gov |

| BODIPY Dyes | Varies (e.g., 493) | Varies (e.g., 503) | Generally have high quantum yields that are less sensitive to solvent polarity, but their fluorescence can be sensitive to viscosity ("molecular rotors"). nih.gov |

| NBD (Nitrobenzoxadiazole) | ~465 | ~535 | Its fluorescence is quenched in aqueous environments but increases upon insertion into a hydrophobic milieu like a lipid membrane. |

Note: Excitation and emission maxima can vary depending on the specific derivative and the solvent environment.

Imaging Techniques for Cellular Distribution (e.g., Fluorescence Microscopy with Labeled Probes)

Fluorescence microscopy is a cornerstone technique in cell biology that allows for the visualization of the distribution and trafficking of specific molecules within live or fixed cells with high spatiotemporal resolution biorxiv.orgnih.govspringernature.com. To visualize the cellular distribution of this compound, it must first be rendered fluorescent by conjugation with a suitable dye, creating a molecular probe biorxiv.orgnih.gov.

The resulting probe, often a fluorescent lipoamino acid, can be introduced to cells, and its fate can be tracked over time. The myristoyl chain of this compound is expected to act as a targeting moiety, directing the probe towards lipid-rich structures such as the plasma membrane, endoplasmic reticulum, Golgi apparatus, or lipid droplets nih.govacs.org. This approach is a powerful way to study lipid trafficking and the role of protein acylation in determining subcellular localization biorxiv.org.

Several advanced fluorescence microscopy techniques can be employed to study the distribution of such a labeled probe:

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, enabling the acquisition of high-resolution optical sections through the cell. This allows for the precise 3D localization of the fluorescent probe, clearly distinguishing, for example, between plasma membrane association and intracellular vesicles springernature.com.

Two-Photon Microscopy: This method uses non-linear excitation with near-infrared light, which allows for deeper penetration into tissues with less phototoxicity, making it suitable for imaging in living organisms.

Super-Resolution Microscopy: Techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy) bypass the diffraction limit of light, offering resolution on the scale of tens of nanometers. This would allow for the visualization of the probe's distribution within nanoscale membrane domains or protein clusters nih.gov.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM creates an image based on the fluorescence lifetime of the probe at each pixel. Since the lifetime of many fluorophores is sensitive to the local environment, FLIM can be used to map different cellular compartments or changes in the probe's environment (e.g., membrane fluidity) without being affected by probe concentration biorxiv.orgnih.gov.

The use of fluorescently-labeled this compound as a probe in these imaging modalities provides a direct method to observe its behavior in the complex and dynamic environment of a living cell.

| Imaging Technique | Information Provided | Application for Labeled this compound |

| Widefield Epifluorescence | 2D images of probe distribution. | Basic visualization of cellular uptake and general localization. |

| Confocal Microscopy | High-resolution 2D or 3D images by rejecting out-of-focus light. | Precise localization to specific organelles or membranes (e.g., plasma membrane vs. Golgi). springernature.com |

| Super-Resolution Microscopy (STORM, PALM) | Images with resolution below the diffraction limit (~20-50 nm). | Visualization of probe accumulation in specific microdomains or protein complexes within a membrane. |

| Fluorescence Lifetime Imaging (FLIM) | Creates an image based on the fluorescence lifetime at each pixel. | Mapping different cellular environments based on changes in probe lifetime; can report on membrane order or binding interactions. biorxiv.orgnih.gov |

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand such as N6-(1-Oxotetradecyl)-L-lysine might interact with biological macromolecules and its environment.

Molecular docking simulations can predict the preferred orientation of this compound when it binds to a protein, helping to elucidate its potential biological targets. The myristoyl group, a 14-carbon saturated fatty acid, is known to be transferred to the N-terminal glycine (B1666218) of numerous eukaryotic and viral proteins by the enzyme N-myristoyltransferase (NMT) nih.govddg-pharmfac.netresearchgate.net. Docking studies of NMT with its substrates and inhibitors have revealed a deep hydrophobic binding pocket that accommodates the myristoyl chain ddg-pharmfac.netresearchgate.net. It is plausible that other proteins with similar hydrophobic pockets could be targets for this compound.

For instance, proteins involved in signal transduction, such as certain kinases and G-proteins, are often myristoylated, and this lipid modification is crucial for their membrane localization and function nih.govwikipedia.org. Docking simulations could explore the binding of this compound to the myristoyl-binding sites of such proteins. The lysine (B10760008) portion of the molecule would also play a critical role in defining binding specificity, potentially forming hydrogen bonds or electrostatic interactions with polar residues in the binding pocket. A hypothetical docking study would likely show the tetradecanoyl chain buried within a hydrophobic cavity, while the lysine residue's amino and carboxyl groups could interact with charged or polar residues at the pocket's entrance.

| Potential Target Class | Rationale for Interaction | Key Interacting Moieties of this compound |

|---|---|---|

| N-myristoyltransferases (NMTs) | Structural similarity to the natural substrate, myristoyl-CoA. nih.govddg-pharmfac.netresearchgate.net | 1-Oxotetradecyl chain |

| Src Family Kinases | Many members are myristoylated for membrane association and function. nih.govub.edu | 1-Oxotetradecyl chain and L-lysine |

| G alpha subunits of heterotrimeric G proteins | N-terminal myristoylation is critical for membrane localization and signaling. nih.gov | 1-Oxotetradecyl chain and L-lysine |

| HIV-1 Gag protein | Myristoylation is essential for viral assembly. wikipedia.org | 1-Oxotetradecyl chain |

Molecular dynamics (MD) simulations are particularly well-suited for studying the dynamic processes of how lipidated molecules like this compound interact with and insert into cellular membranes. The myristoyl chain provides a strong hydrophobic driving force for membrane association acs.orgnih.govnih.gov. MD simulations of myristoylated peptides have shown that the lipid tail can rapidly penetrate and anchor within the hydrophobic core of the lipid bilayer acs.orgnih.gov.

For this compound, simulations would likely reveal that the tetradecanoyl chain inserts into the membrane, while the more polar lysine headgroup remains at the membrane-water interface nih.gov. The orientation and dynamics of the lysine residue would be influenced by the lipid composition of the membrane, particularly the presence of anionic lipids, which could interact with the positively charged amino group of lysine nih.gov. Such simulations can provide atomic-level details on the depth of insertion, the conformational changes in both the molecule and the surrounding lipids, and the free energy associated with the membrane partitioning process mdpi.comnih.govbiorxiv.org.

| Simulation Parameter | Information Gained | Relevance to this compound |

|---|---|---|

| Depth of Insertion | Localization of the molecule's different parts relative to the membrane center. | Predicts the anchoring of the tetradecanoyl chain and the position of the lysine headgroup. nih.govmdpi.com |

| Order Parameters of Lipid Acyl Chains | Changes in membrane fluidity and organization upon ligand insertion. | Indicates the extent of membrane perturbation caused by the compound. |

| Radial Distribution Functions | Specific interactions between the ligand and lipid headgroups or water molecules. | Can reveal hydrogen bonding between the lysine moiety and phosphate (B84403) or carbonyl groups of lipids. nih.gov |

| Potential of Mean Force (PMF) | The free energy profile of moving the molecule from water into the membrane. | Quantifies the energetic favorability of membrane partitioning. mdpi.com |

The biological activity of a flexible molecule like this compound is intrinsically linked to its accessible conformations. Theoretical conformational analysis can map the potential energy surface of the molecule, identifying low-energy, stable conformations nih.gov. The long tetradecanoyl chain is highly flexible, while the lysine backbone and side chain also have multiple rotatable bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of a target protein, QSAR and ligand-based drug design provide powerful tools for designing and optimizing bioactive molecules mdpi.comjubilantbiosys.comnih.govgardp.org. These methods rely on the principle that the biological activity of a compound is correlated with its physicochemical properties and structural features.

For a molecule like this compound, a QSAR study would typically involve synthesizing and testing a series of analogues with varied acyl chain lengths, modifications to the lysine moiety, or different amino acids. The biological activity of these analogues would then be correlated with calculated molecular descriptors, such as lipophilicity (logP), molecular weight, polar surface area, and various 2D and 3D structural parameters nih.govnih.govresearchgate.net. Studies on inhibitors of fatty acid amide hydrolase (FAAH), which also possess a fatty acid amide scaffold, have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models nih.govnih.gov. These models generate 3D contour maps that highlight regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity, thereby guiding the design of more potent compounds nih.gov.

Ligand-based drug design could also employ pharmacophore modeling. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrophobic groups, hydrogen bond donors/acceptors, charged groups) that a molecule must possess to be active. For this compound, a simple pharmacophore might consist of a large hydrophobic feature representing the acyl chain and features representing the hydrogen bond donor and acceptor capabilities of the lysine's alpha-amino and carboxyl groups, as well as the positive charge of the side-chain amino group.

In Silico Pathway Analysis for Metabolic and Signaling Networks

In silico tools can be used to predict the potential involvement of this compound in metabolic and signaling pathways. Given its structure as an acylated amino acid, it could be recognized by enzymes involved in lipid and amino acid metabolism nih.gov.